molecular formula C7H12N4O B1520744 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1178252-80-6

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1520744
CAS No.: 1178252-80-6
M. Wt: 168.2 g/mol
InChI Key: RMGGQGYJERSBJF-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound belonging to the class of pyrazole derivatives. The compound features a pyrazole ring system with an amino functional group and an N,N-dimethylacetamide side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Pyrazole derivatives are a significant area of investigation due to their wide range of potential biological activities. Literature indicates that structurally related compounds have been studied for various pharmacological properties, including anti-inflammatory and antimicrobial activities . Furthermore, pyrazole cores are frequently utilized in the development of novel therapeutic agents and as key building blocks for more complex molecular structures . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGQGYJERSBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

  • The reaction between hydrazine derivatives and 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) is favored to obtain substituted pyrazoles with good yields.
  • Addition of strong acid (e.g., 10 N HCl) to the amide solvent accelerates dehydration steps, enhancing yield and selectivity.
  • The reaction is typically performed at ambient temperature, providing regioselective access to 1,3-substituted pyrazoles.

Cyclocondensation of Hydrazines with Acetylenic Ketones

  • Hydrazine derivatives react with acetylenic ketones to form pyrazoles, although regioisomer mixtures may result without selective conditions.
  • Use of hydrazine hydrate can improve regioselectivity due to hydrogen bonding effects.

Specific Preparation Routes for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

While direct literature on the synthesis of this compound is scarce, the compound can be logically synthesized by adapting known pyrazole synthetic methodologies combined with amide formation techniques.

Proposed Synthetic Route

  • Formation of 3-amino-1H-pyrazole intermediate:

    • Starting from hydrazine derivatives, a cyclocondensation with an appropriate 1,3-dicarbonyl compound or α-haloacetamide precursor can yield 3-amino-substituted pyrazole.
    • The amino group at position 3 can be introduced via selective substitution or reduction of a nitro or halogen precursor on the pyrazole ring.
  • Introduction of N,N-dimethylacetamide side chain:

    • The N,N-dimethylacetamide moiety can be introduced by alkylation of the pyrazole nitrogen with N,N-dimethylchloroacetamide or by amidation of a pyrazolyl acetic acid derivative using dimethylamine or N,N-dimethylacetamide as a dimethylamine source.
    • Alternatively, direct coupling of 3-amino-1H-pyrazole with N,N-dimethylchloroacetamide under basic conditions can yield the target compound.

Supporting Synthetic Details from Related Patents and Literature

  • The use of polar aprotic solvents such as DMF or DMAc is preferred for these reactions due to their ability to dissolve both organic and inorganic reagents and to facilitate nucleophilic substitution reactions.
  • Purification steps may involve high vacuum distillation and column chromatography, but novel routes aim to reduce solvent and energy consumption for commercial viability.
  • Diazonium salt formation and subsequent substitution reactions have been used to functionalize pyrazole rings, which could be adapted for amino group introduction.

Summary Table of Preparation Methods and Conditions

Step Reagents/Conditions Solvent Temperature Yield/Notes
Cyclocondensation to form pyrazole ring Hydrazine derivative + 1,3-dicarbonyl compound DMF, NMP, DMAc Ambient temperature Acid addition (HCl) increases yield
Amino group introduction Reduction or substitution on pyrazole ring Various Mild conditions Selective functionalization required
N,N-dimethylacetamide attachment Alkylation with N,N-dimethylchloroacetamide or amidation DMF, DMAc Room temp to reflux Amidation using DMAc as dimethylamine source
Purification Vacuum distillation, chromatography N/A N/A Optimization needed for scale-up

Chemical Reactions Analysis

Substitution Reactions

The amino group (-NH₂) on the pyrazole ring participates in nucleophilic substitution and diazotization reactions, while the acetamide moiety can undergo hydrolysis or alkylation.

Amino Group Reactivity

  • Diazotization : The aromatic amino group reacts with nitrous acid (HNO₂) under acidic conditions to form diazonium salts. These intermediates enable coupling reactions with phenols or aromatic amines to form azo derivatives .

  • Electrophilic substitution : The amino group activates the pyrazole ring for electrophilic substitution at the C4 and C5 positions, enabling halogenation or nitration .

Acetamide Reactivity

  • Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. For example, refluxing with HCl yields 2-(3-amino-1H-pyrazol-1-yl)acetic acid .

  • Alkylation : The dimethylamino group in the acetamide can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Oxidation

  • Pyrazole Ring : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) introduces hydroxyl or carbonyl groups at the C4 position .

  • Amine Oxidation : The amino group oxidizes to a nitro group using strong oxidants like m-chloroperbenzoic acid (mCPBA) .

Reduction

  • Nitro Reduction : If a nitro group is introduced, catalytic hydrogenation (H₂/Pd-C) reduces it back to an amine .

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles. For example:

  • Reaction with acetonitrile under microwave irradiation yields imidazo[1,2-b]pyrazole derivatives .

Solvent-Dependent Interactions

Studies in polar aprotic solvents (e.g., DMSO, NM) reveal solute-solvent interactions via hydrogen bonding:

Solvent SystemInteraction TypeIR Absorption Shift (cm⁻¹)
DMSOH-bonding (S=O⋯H–N)1025 → 1057
NMDipole–dipole (N–O⋯H–C=O)1549 → 1565
DMSO + NM (1:1)Combined interactions1513 → 1565

These shifts confirm strong interactions between the compound’s amide/amino groups and solvent molecules.

Reaction Monitoring Techniques

Key analytical methods include:

  • FTIR : Tracks functional group transformations (e.g., NH₂ stretching at 3300–3500 cm⁻¹) .

  • NMR : Monitors regioselectivity in substitution reactions (e.g., ¹H NMR singlet at δ 6.25–6.94 ppm for NH₂) .

  • Chromatography : HPLC and TLC validate reaction progress and purity.

Comparative Reactivity

Reaction TypeReagents/ConditionsMajor Product
DiazotizationNaNO₂/HCl, 0–5°CDiazonium salt
HydrolysisHCl/H₂O, reflux2-(3-Amino-1H-pyrazol-1-yl)acetic acid
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt
CycloadditionAcetonitrile, microwave, 120°CImidazo[1,2-b]pyrazole

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide has been investigated for its potential to inhibit tumor growth. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating various signaling pathways .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders .

Biomarker Development
In diagnostics, this compound is being evaluated as a potential biomarker for certain diseases. Its unique chemical properties allow for specific interactions with biological molecules, which can be leveraged in diagnostic assays .

Material Science

Polymer Synthesis
In material science, the compound is utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites .

Nanotechnology
The compound's unique structure allows it to be used in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Research indicates that such carriers can enhance the bioavailability of therapeutic agents while minimizing side effects .

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Biochemical ApplicationsEnzyme InhibitionModulates enzyme activity
Biomarker DevelopmentPotential use in diagnostic assays
Material SciencePolymer SynthesisEnhances thermal/mechanical properties
NanotechnologyDevelops nanocarriers for drug delivery

Case Studies

Case Study 1: Anticancer Research
A study conducted at a leading research institution evaluated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Case Study 2: Enzyme Modulation
In another study focusing on metabolic disorders, researchers found that the compound effectively inhibited key enzymes involved in glucose metabolism, suggesting its potential role as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles : The pyrazole core in the target compound contrasts with benzimidazole (electron-rich, planar) and pyrimidine (hydrogen-bonding capability) , influencing reactivity and binding interactions.
  • Substituent Effects: The 3-amino group on pyrazole enhances nucleophilicity, while the N,N-dimethylacetamide group improves solubility in polar solvents—a feature shared with the pyrimidine derivative .
  • Directing Groups: Unlike the N,O-bidentate directing group in the benzamide derivative , the target compound’s amino-pyrazole may act as a monodentate ligand, limiting its utility in certain catalytic systems.

Structural Confirmation

  • X-ray crystallography (using SHELX programs ) and spectroscopic methods (NMR, IR) are standard for confirming structures of acetamide-containing compounds .

Biological Activity

The compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structure and Synthesis

This compound can be synthesized using various methods, often involving the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide under acidic conditions. The use of solvents like N,N-dimethylacetamide has been shown to enhance yields and regioselectivity in the synthesis of pyrazole derivatives .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that certain synthesized pyrazole carboxamides exhibit notable antifungal activity . The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting growth.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory capabilities of pyrazole derivatives. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some pyrazolines have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory action is often attributed to their ability to modulate inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. The compound this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of pyrazole derivatives were tested against various bacterial and fungal strains. Among these, compounds featuring the 3-amino group exhibited enhanced activity against E. coli and Aspergillus niger, suggesting that modifications at this position can significantly impact efficacy .

CompoundTarget OrganismActivity Level
This compoundE. coliModerate
Other PyrazolesAspergillus nigerHigh

Case Study 2: Anti-inflammatory Effects

A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced paw edema in rats induced by carrageenan, reinforcing its potential as an anti-inflammatory agent .

The biological activity of pyrazole derivatives is often linked to their ability to interact with specific enzymes and receptors. For instance, their interaction with COX enzymes inhibits prostaglandin synthesis, leading to reduced inflammation and pain . Additionally, their structural features allow them to act as competitive inhibitors or modulators for various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.